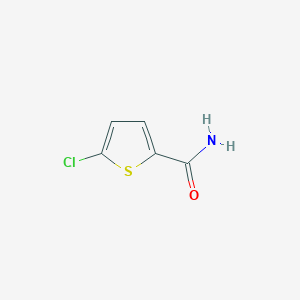

5-Chlorothiophene-2-carboxamide

Overview

Description

5-Chlorothiophene-2-carboxamide (5-CTCA) is an organic compound that is used in a variety of scientific research applications. It is synthesized using a variety of methods and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications :

- 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide has shown potential as an anti-inflammatory agent, which could be applied in pharmaceuticals and food additives (Moloney, 2000).

- Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have demonstrated promising antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).

- Thiophene-pyrazole carboxamides, including a derivative of 5-Chlorothiophene-2-carboxamide, were synthesized and showed excellent antimicrobial activity against various bacteria (Prabhudeva, Vivek, & Kumar, 2019).

Cancer Research :

- Nitrothiophene-5-carboxamides, when combined with strong tertiary amine bases or oxiranes, have potential as radiosensitizers and bioreductively activated cytotoxins for treating hypoxic mammalian cells and cancers (Threadgill et al., 1991).

- New thiophene-2-carboxamide derivatives exhibit good inhibitory activity against four cancer cell lines, particularly those with a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Chemical Analysis and Synthesis :

- Electron impact mass spectra of 5- and 3-substituted thiophene-2-carboxamides provide insights into the differentiation of isomeric compounds and influence fragmentation processes (Occhipinti et al., 1980).

- The Suzuki cross-coupling reaction is utilized for synthesizing 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showcasing various electronic and nonlinear optical properties (Ahmad et al., 2021).

Pharmacological Properties :

- The study on 5-Chloro-N-phenylpyrazine-2-carboxamides revealed promising antimycobacterial activity against Mycobacterium tuberculosis, with certain substituents reducing cytotoxicity (Zítko et al., 2013).

- Research on the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides identified more stable class II histone deacetylase (HDAC) inhibitors (Scarpelli et al., 2008).

Safety and Hazards

5-Chlorothiophene-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

5-Chlorothiophene-2-carboxamide is a derivative of thiophene-2-carboxamide aeruginosa) .

Mode of Action

Based on the information about its derivatives, it can be inferred that it might interact with bacterial cells, leading to their inhibition .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition .

Pharmacokinetics

Some physicochemical properties are known . It has high GI absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.58 , which could influence its distribution and bioavailability.

Result of Action

Based on the known effects of its derivatives, it can be inferred that it may lead to the inhibition of bacterial growth .

Action Environment

Like most chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and presence of other compounds .

Biochemical Analysis

Biochemical Properties

It is known that it has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein, and it does not inhibit cytochrome P450 enzymes .

Molecular Mechanism

It is known that it does not inhibit any of the major cytochrome P450 enzymes , suggesting that it may exert its effects through other molecular pathways.

properties

IUPAC Name |

5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOBWMBJNNCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409141 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22353-82-8 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

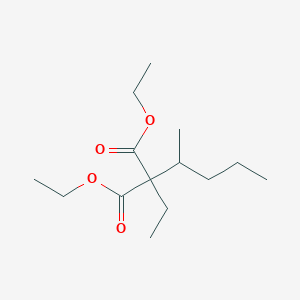

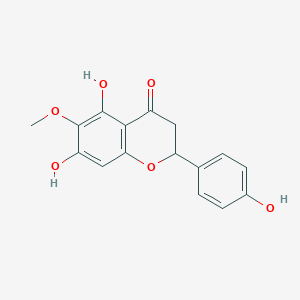

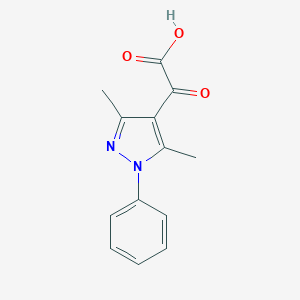

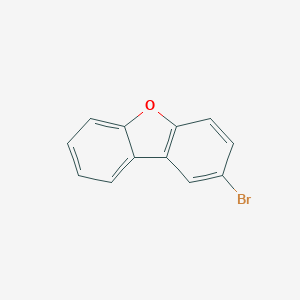

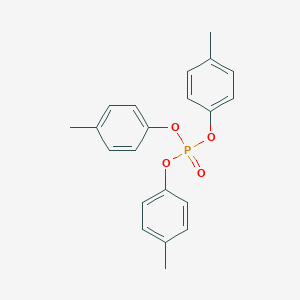

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of incorporating 5-Chlorothiophene-2-carboxamide into chalcone derivatives?

A1: Research suggests that incorporating this compound into chalcone structures can enhance their antibacterial activity. A study synthesized a series of novel chalcone derivatives with this compound as a base structure. [] These derivatives exhibited promising antibacterial activity against various bacterial strains, including E. coli, P. aeruginosa, and S. aureus. [] This suggests that this compound could be a valuable building block for developing new antibacterial agents.

Q2: How do researchers predict the pharmacological properties of this compound derivatives?

A2: Researchers utilize in silico investigations, specifically focusing on ADME (absorption, distribution, metabolism, and excretion) properties, to predict the pharmacokinetic behavior of synthesized this compound derivatives. [] This computational approach helps to streamline the drug discovery process by identifying promising candidates early on and guiding further experimental investigations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.